molecular formula C19H22N4O3S B2758872 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1171158-31-8

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2758872
CAS No.: 1171158-31-8
M. Wt: 386.47
InChI Key: FQUVCXSHGJIUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C19H22N4O3S . It features a complex structure integrating benzothiazole and pyrazole moieties, a combination frequently explored in medicinal and agricultural chemistry research. Compounds with similar structural frameworks, particularly benzothiazole-pyrazole carboxamides, have been identified as promising succinate dehydrogenase (SDH) inhibitors . SDH is a key enzyme in the mitochondrial respiratory chain of fungi and a validated target for fungicide discovery . Research on analogous molecules has demonstrated significant antifungal activity against various plant pathogens, suggesting this compound's potential value in agricultural science research for managing fungal diseases . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-3-25-13-6-7-15-17(11-13)27-19(21-15)23(12-14-5-4-10-26-14)18(24)16-8-9-20-22(16)2/h6-9,11,14H,3-5,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUVCXSHGJIUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzothiazole core: This can be achieved through the condensation of 2-aminothiophenol with ethyl bromoacetate in the presence of a base.

    Introduction of the pyrazole ring: This involves the reaction of the benzothiazole derivative with hydrazine hydrate and an appropriate diketone.

    Attachment of the tetrahydrofuran moiety: This step typically involves the reaction of the intermediate compound with tetrahydrofuran-2-carbaldehyde under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Solubility :

  • The oxolanylmethyl group in the target compound introduces a polar oxygen atom, likely improving aqueous solubility compared to the benzyl group in the methoxy analog .
  • The hydroxyethyl-piperazine moiety in ’s compound further enhances solubility via hydrogen bonding .

Electrophilic vs. Hydrophobic Modifications :

  • Chlorophenyl groups (e.g., in ) enhance electrophilicity, which could improve target binding but raise toxicity concerns .

Heterocyclic Diversity :

  • Thiazole-containing analogs () exhibit distinct electronic profiles compared to benzothiazole derivatives, affecting binding to targets like kinase enzymes .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound notable for its diverse biological activities. This compound belongs to the benzothiazole family and features a unique combination of functional groups, including a pyrazole ring and an ethoxy substituent, contributing to its pharmacological potential.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C19H22N4O3SC_{19}H_{22}N_4O_3S and a molecular weight of approximately 394.53 g/mol. Its structure can be represented as follows:

Chemical Structure C19H22N4O3S\text{Chemical Structure }C_{19}H_{22}N_4O_3S

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The benzothiazole moiety is known for its capacity to inhibit enzyme activity by binding to active sites, which can disrupt key biochemical pathways. The presence of the pyrazole ring further enhances its interaction with biological systems, potentially leading to significant therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Antitubercular Properties

The compound has also shown promise as an anti-tubercular agent , particularly effective against Mycobacterium tuberculosis. Studies have highlighted its potential in inhibiting the growth of this pathogen, which is crucial given the global challenge of tuberculosis resistance .

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory activities . It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory response. This inhibition can lead to reduced inflammation in various models, including carrageenan-induced edema in rats .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of the biological activities of this compound:

  • Synthesis and Evaluation : A comprehensive study synthesized various derivatives of benzothiazole and evaluated their biological activities. The findings indicated that modifications on the pyrazole ring significantly affected the anti-inflammatory and antibacterial activities .
  • Toxicological Studies : In vivo studies assessed the acute toxicity of the compound, revealing an LD50 greater than 2000 mg/kg in mice, indicating a favorable safety profile for further development .
  • Comparative Analysis : A comparative analysis with existing anti-inflammatory drugs revealed that this compound exhibited superior efficacy in reducing edema compared to traditional medications like celecoxib .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step reactions starting from benzothiazole and pyrazole precursors. Key steps include:

  • Coupling reactions : Use of potassium carbonate (K₂CO₃) in DMF to facilitate nucleophilic substitution between the benzothiazole and pyrazole intermediates .
  • Functional group introduction : Ethoxy and oxolane groups are incorporated via alkylation or substitution under controlled temperatures (room temperature to 80°C) to avoid side reactions .
  • Purification : Column chromatography or recrystallization is employed to isolate the final product, with solvent selection (e.g., ethyl acetate/hexane) critical for yield optimization .

Q. Which spectroscopic and analytical methods are most effective for confirming the compound’s structural integrity?

A combination of techniques is required:

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and stereochemistry, particularly distinguishing between N-methyl and oxolane-methyl groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, essential for detecting synthetic byproducts .
  • Elemental analysis : Matches experimental and theoretical C, H, N, S percentages to validate purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How do structural modifications in the benzothiazole and pyrazole moieties influence biological activity?

Systematic SAR studies reveal:

  • Electron-withdrawing groups : Fluorine or chloro substituents on the benzothiazole ring enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) by increasing lipophilicity (logP increases by ~0.5 units per F/Cl) .
  • Oxolane ring flexibility : Replacing the oxolane with a rigid morpholine group reduces conformational adaptability, lowering IC₅₀ values in cytotoxicity assays by 2–3-fold .
  • Pyrazole substitution : N-Methyl groups improve metabolic stability compared to ethyl analogs, as shown in hepatic microsome assays (t₁/₂ increased from 15 to 45 minutes) .

Q. What methodologies resolve contradictions in biological activity data across structurally similar analogs?

Contradictions arise from subtle structural differences. Strategies include:

  • Comparative docking studies : Molecular dynamics simulations (e.g., using AutoDock Vina) identify steric clashes caused by ethoxy vs. methoxy groups in target binding pockets .
  • In vitro panel screening : Testing analogs against a broad target panel (e.g., 50+ kinases) distinguishes selective inhibitors from promiscuous binders .
  • Meta-analysis of published data : Cross-referencing PubChem bioassay data (e.g., AID 1495) with in-house results to identify assay-specific artifacts .

Q. How can catalytic strategies optimize yield in multi-step syntheses?

Advanced catalytic approaches include:

  • Palladium-mediated cross-coupling : Suzuki-Miyaura reactions introduce aryl groups to the pyrazole core with >80% yield under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60°C) .
  • Flow chemistry : Continuous flow reactors reduce reaction times (from 24 hours to 2–4 hours) and improve reproducibility by maintaining precise temperature/pH control .
  • Microwave-assisted synthesis : Accelerates heterocycle formation (e.g., benzothiazole cyclization) with 30–50% higher yields than conventional heating .

Key Notes

  • Structural Complexity : Full IUPAC names are retained to prevent ambiguity (e.g., oxolane vs. tetrahydrofuran).
  • Methodological Focus : Answers emphasize reproducible protocols over theoretical definitions to align with experimental research needs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.